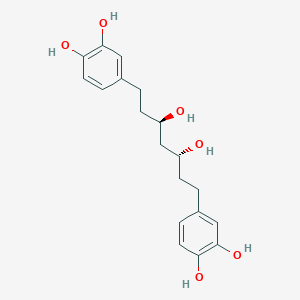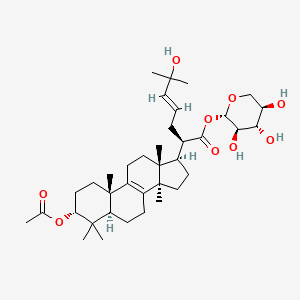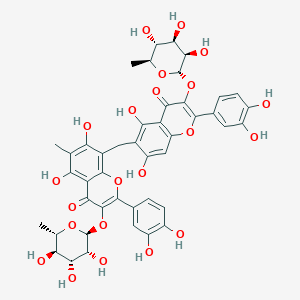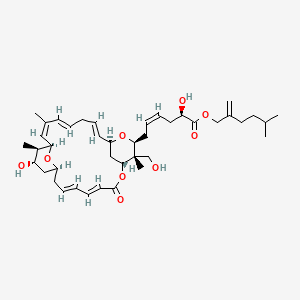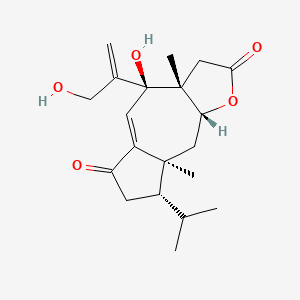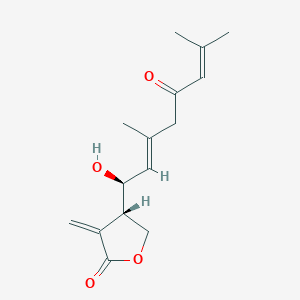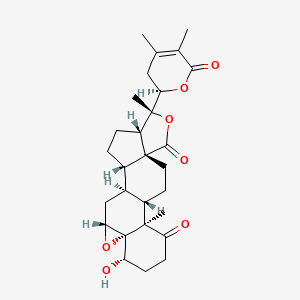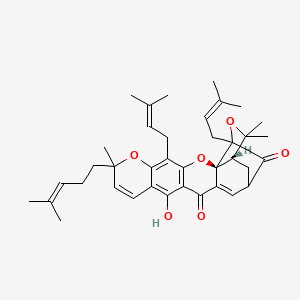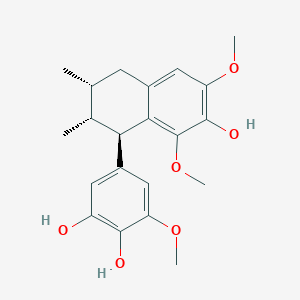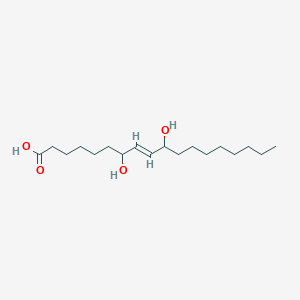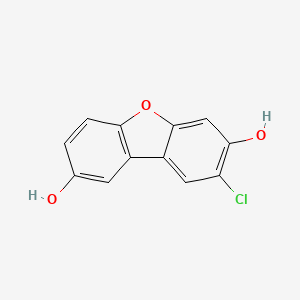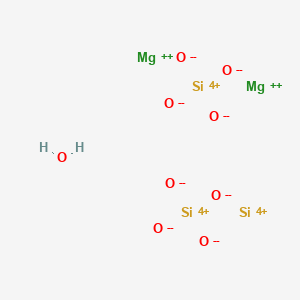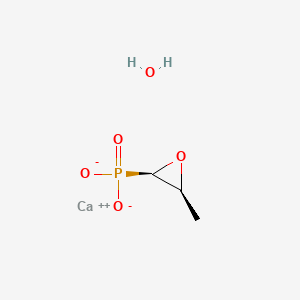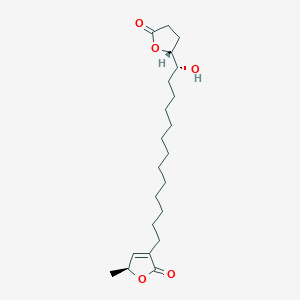![molecular formula C12H16O5 B1251430 1-[2-Hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone](/img/structure/B1251430.png)
1-[2-Hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-Hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone is an organic compound with a complex structure that includes hydroxy, methoxy, and ethanone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone typically involves the reaction of 2-hydroxy-4-methoxyphenyl ethanone with methoxyethoxymethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as trifluoromethanesulfonic anhydride, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-Hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethanone group can be reduced to form alcohols.
Substitution: The methoxy and hydroxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
1-[2-Hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-[2-Hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone exerts its effects involves interactions with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The pathways involved may include metabolic processes and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
1-(2-Hydroxy-4-methoxyphenyl)ethanone: Shares a similar core structure but lacks the methoxyethoxymethoxy group.
2-Hydroxy-4-methoxyacetophenone: Another related compound with similar functional groups.
Uniqueness: 1-[2-Hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone is unique due to the presence of the methoxyethoxymethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propriétés
Formule moléculaire |
C12H16O5 |
|---|---|
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
1-[2-hydroxy-4-(2-methoxyethoxymethoxy)phenyl]ethanone |
InChI |
InChI=1S/C12H16O5/c1-9(13)11-4-3-10(7-12(11)14)17-8-16-6-5-15-2/h3-4,7,14H,5-6,8H2,1-2H3 |
Clé InChI |
YYZOXGSWCULAMT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)OCOCCOC)O |
Synonymes |
2-hydroxy-4-((2-methoxyethoxy)methoxy)acetophenone polygonophenone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


